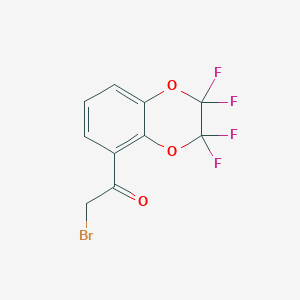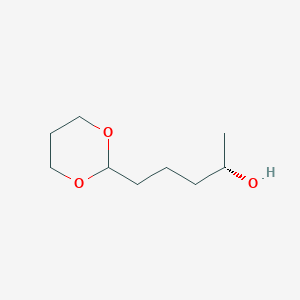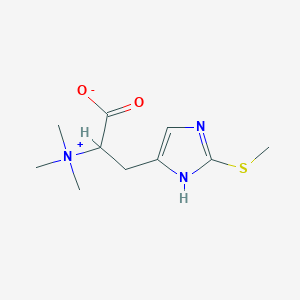
S-methylergothioneine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-methylergothioneine: is an amino acid betaine derived from ergothioneine, where the hydrogen attached to the sulfur atom is replaced by a methyl group . This compound has been isolated from the deepwater marine sponge Macandrewia azorica . Ergothioneine and its derivatives, including this compound, are known for their significant antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-methylergothioneine involves the reaction of ergothioneine with dimethyl sulfate in the presence of sodium hydroxide. The reaction is carried out at 20°C for 70 hours . This method ensures the methylation of the sulfur atom in ergothioneine, resulting in the formation of this compound.
Industrial Production Methods: The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can aid in the purification and quantification of the compound .
化学反応の分析
Types of Reactions: S-methylergothioneine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom and the imidazole ring in its structure .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .
科学的研究の応用
Chemistry: S-methylergothioneine is used as a model compound to study the redox behavior of sulfur-containing amino acids. Its unique structure makes it a valuable tool for investigating the mechanisms of oxidation and reduction reactions .
Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage .
Medicine: this compound has potential therapeutic applications due to its antioxidant activity. It is being explored for its role in preventing and treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its ability to protect the skin from oxidative damage and environmental stressors .
作用機序
S-methylergothioneine exerts its effects primarily through its antioxidant activity. It scavenges ROS and RNS, preventing them from damaging cellular components such as DNA, proteins, and lipids . The compound also chelates metal ions, inhibiting the production of ROS . Additionally, this compound modulates cellular antioxidant defense systems by activating antioxidation enzymes .
類似化合物との比較
Ergothioneine: The parent compound of S-methylergothioneine, known for its antioxidant properties.
Ovothiol: Another sulfur-containing histidine derivative with significant antioxidant activity.
Selenoneine: A selenium-containing analog of ergothioneine with enhanced antioxidant potential.
Uniqueness: this compound is unique due to the presence of the methyl group attached to the sulfur atom, which may influence its chemical reactivity and biological activity. This structural modification can enhance its stability and effectiveness as an antioxidant compared to its parent compound, ergothioneine .
特性
分子式 |
C10H17N3O2S |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
3-(2-methylsulfanyl-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15) |
InChIキー |
GVQNHIYBRMFCMS-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)

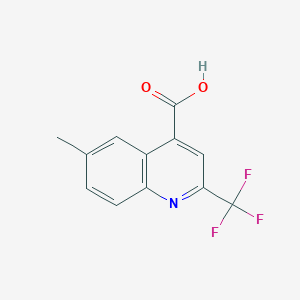

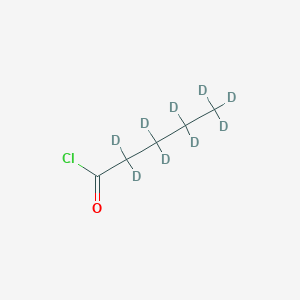
![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)
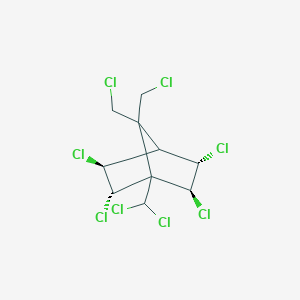
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
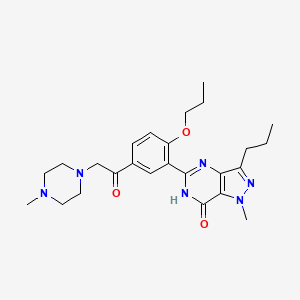
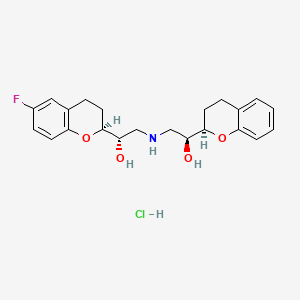
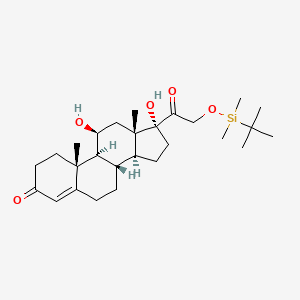
![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
